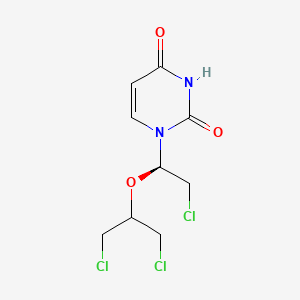
2-Methyl-1,3-bis(phenylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1,3-bis(phenylmethoxy)benzene is an aromatic ether.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis and Binding Characteristics : Derivatives of 1,3-bis[(1-uracilyl)methyl)]benzene, related to 2-Methyl-1,3-bis(phenylmethoxy)benzene, have been studied for their synthesis, X-ray structure, and binding characteristics. These derivatives show preferences for alkaline earth metal ions, indicating potential applications in selective metal ion binding and separation processes (Kumar et al., 1999).
Stable Hypervalent Carbon Compounds : Research into bis(p-fluorophenyl)methyl cation bearing a 2,6-bis(p-tolyloxymethyl)benzene ligand, a compound structurally related to 2-Methyl-1,3-bis(phenylmethoxy)benzene, has revealed insights into the formation and structure of stable hypervalent carbon compounds. This research has implications for the development of novel organic materials with unique electronic properties (Akiba et al., 2005).
Macrocyclic Chemistry : The synthesis of macrocycles using 1,2-Bis(ethoxycarbonylmethoxy)benzene, closely related to 2-Methyl-1,3-bis(phenylmethoxy)benzene, demonstrates applications in macrocyclic chemistry, particularly for the binding and transport of metal cations. Such macrocycles have shown specificity in extracting lead picrate, indicating potential use in targeted metal extraction and environmental remediation (Kumar et al., 1992).
Catalytic Applications
- Methoxycarbonylation of Alkynes : Studies involving Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene, a compound with structural similarities to 2-Methyl-1,3-bis(phenylmethoxy)benzene, have been used in the methoxycarbonylation of phenylethyne. This research is significant for its potential applications in organic synthesis, particularly for the production of unsaturated esters and diesters, highlighting the role of such compounds in catalysis (Magro et al., 2010).
Material Science and Polymer Chemistry
- Inifer Mechanism in Polymerization : The interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene, structurally akin to 2-Methyl-1,3-bis(phenylmethoxy)benzene, with BCl3 in polymerization processes has been studied. This research offers insights into the inifer mechanism, which is essential in the field of polymer chemistry, particularly in understanding the initiation and control of cationic polymerizations (Dittmer et al., 1992).
Propiedades
Número CAS |
124317-11-9 |
|---|---|
Nombre del producto |
2-Methyl-1,3-bis(phenylmethoxy)benzene |
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-methyl-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-20(22-15-18-9-4-2-5-10-18)13-8-14-21(17)23-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
Clave InChI |
BJSONGFQRAVOPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



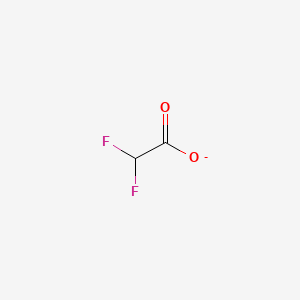
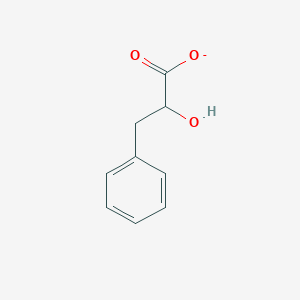
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
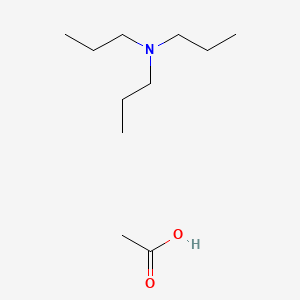
![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)


![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)

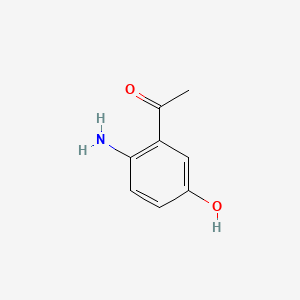

![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)
